4-Iodo-3-nitrophenol
Description
Significance of Phenolic Systems with Halogen and Nitro Substituents in Organic Chemistry
Phenolic systems bearing both halogen and nitro substituents are of considerable importance in organic chemistry, primarily serving as versatile intermediates in the synthesis of more complex molecules. cymitquimica.comchemimpex.comcymitquimica.com The combination of a hydroxyl group, a halogen, and a nitro group on a benzene (B151609) ring creates a molecule with multiple reactive sites, allowing for a wide range of chemical transformations.
The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com Conversely, the nitro group is a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. lasalle.eduwikipedia.org The halogen atom introduces further complexity; it is deactivating due to its inductive electron-withdrawing effect but directs ortho- and para- because of its resonance electron-donating effect. lasalle.eduucalgary.ca This interplay of electronic effects makes these compounds valuable substrates for studying reaction mechanisms and for the regioselective synthesis of polysubstituted aromatic compounds. They are utilized as building blocks in the preparation of dyes, pharmaceuticals, and agrochemicals. cymitquimica.comchemimpex.com
Overview of Electron-Withdrawing and Electronegative Group Contributions to Aromatic Reactivity
The reactivity of an aromatic ring is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs) and electronegative atoms alter the electron density of the ring, affecting its susceptibility to attack by electrophiles or nucleophiles. wikipedia.orglibretexts.org
Inductive Effect : This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org Halogens (like iodine), the nitro group (-NO2), and the hydroxyl group (-OH) all exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the benzene ring. libretexts.org
Resonance Effect : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. lasalle.edu The nitro group strongly withdraws electrons from the ring through resonance (-M effect), decreasing electron density, particularly at the ortho and para positions. lasalle.edu In contrast, the hydroxyl group and halogens donate electron density to the ring via resonance (+M effect) due to their lone pairs of electrons, increasing electron density at the ortho and para positions. lasalle.edulibretexts.org
In the case of 4-iodo-3-nitrophenol, the aromatic ring is substituted with three groups possessing competing electronic effects:
The hydroxyl group is a strongly activating ortho-, para-director. wikipedia.org
The nitro group is a strongly deactivating meta-director. wikipedia.org
The iodo group is a deactivating ortho-, para-director. wikipedia.orgucalgary.ca
Contextualization of this compound within Advanced Synthetic Methodologies and Mechanistic Studies
This compound serves as a key intermediate in multi-step organic syntheses. For example, it has been used as a starting material in a synthetic pathway to create 6-iodo-2,2-dimethyl-5-nitro-2H-chromene, a component in the synthesis of the natural product Avrainvillamide, which has shown antiproliferative activity. uib.no The synthesis of this compound itself can be achieved through methods such as the nitration of 4-iodophenol (B32979). smolecule.comchemicalbook.com
The compound's structure makes it a valuable tool for mechanistic studies. For instance, the iodination of phenols and nitrophenols is a subject of research in understanding the formation of iodinated disinfection byproducts in water. acs.org Studies on the hydrolysis of related nitrophenyl glycosides help to probe reaction mechanisms and the influence of substituents on reaction rates. researchgate.net While specific mechanistic studies on this compound are not extensively documented in the provided results, its derivatives are subjects of such research. A notable example is the study of the enzymatic mechanism of 4-iodo-3-nitrobenzamide (B1684207), a related prodrug, where the nitro group is reduced selectively in cancer cells. nih.gov This highlights the importance of the iodo-nitro-aromatic motif in designing molecules for specific biological or chemical functions.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄INO₃ chemsrc.comuni.lu |
| Molecular Weight | 265.01 g/mol smolecule.comchemsrc.com |
| CAS Number | 113305-56-9 chemsrc.comfishersci.com |
| Appearance | Yellow crystalline solid / Powder smolecule.comfishersci.com |
| Melting Point | 153 - 159 °C chemsrc.comfishersci.com |
| Boiling Point | 345.6 ± 37.0 °C at 760 mmHg chemsrc.com |
| Density | 2.2 ± 0.1 g/cm³ chemsrc.com |
| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |
| pKa | 6.39 ± 0.10 (Predicted) guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXOEOOXJUACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369917 | |
| Record name | 4-Iodo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113305-56-9 | |
| Record name | 4-Iodo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 4 Iodo 3 Nitrophenol
Established Synthetic Routes to 4-Iodo-3-nitrophenol
Sandmeyer Reaction as a Key Synthetic Strategy
The Sandmeyer reaction provides a versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate. wikipedia.org This reaction is a cornerstone in aromatic chemistry, allowing for transformations that are often difficult to achieve by direct electrophilic substitution. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this would typically involve the diazotization of an appropriately substituted aniline, followed by treatment with an iodide salt, often in the presence of a copper(I) catalyst. wikipedia.orgmasterorganicchemistry.com While direct evidence for the synthesis of this compound using this specific pathway from 4-amino-2-nitrophenol (B85986) is not extensively detailed in the provided results, the principles of the Sandmeyer reaction suggest its applicability. The general transformation involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide. masterorganicchemistry.comrsc.org
Synthesis via Iodophenol Precursors
A common and practical approach to synthesizing this compound involves the nitration of a 4-iodophenol (B32979) precursor. smolecule.comchemicalbook.com This method benefits from the commercial availability of 4-iodophenol. The direct nitration of 4-iodophenol can be accomplished using a mixture of nitric acid and sulfuric acid. smolecule.com The regioselectivity of the nitration is directed by the existing substituents on the phenol (B47542) ring. The hydroxyl group is an activating, ortho-, para-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. The nitration of 4-iodophenol typically yields a mixture of isomers, and the desired this compound must be separated from other products.
| Precursor | Reagents | Product | Reference |
| 4-Iodophenol | Nitric acid, Sulfuric acid | This compound | smolecule.comchemicalbook.com |
This table summarizes the synthesis of this compound from an iodophenol precursor.
Multi-step Synthetic Pathways to this compound
Multi-step syntheses offer a controlled approach to the construction of this compound, often allowing for greater purity of the final product. umontreal.calibretexts.org A representative multi-step pathway begins with the iodination of phenol. This can be achieved using iodine in the presence of an oxidizing agent. smolecule.com The resulting iodophenol is then subjected to nitration. For instance, a two-step process described involves treating phenol with iodine followed by nitration using sodium nitrite (B80452) and concentrated sulfuric acid. smolecule.com Another multi-step approach involves the diazotization of p-aminophenol followed by iodination to produce p-iodophenol, which is then nitrated. orgsyn.org These sequential reactions provide a reliable means of introducing the required functional groups in a controlled manner. umontreal.calibretexts.org
Selective Functionalization and Derivatization Strategies of this compound
The presence of three distinct functional groups—hydroxyl, iodo, and nitro—on the aromatic ring of this compound makes it a versatile platform for further chemical modifications. Selective reactions at each of these sites can lead to a diverse range of derivatives with potential applications in various fields of chemical synthesis.
Nitration of this compound to Dinitrophenol Isomers
Further nitration of this compound can lead to the formation of dinitrophenol isomers. The introduction of a second nitro group is directed by the existing substituents. When this compound is treated with concentrated nitric acid, a mixture of isomeric products is formed. The major product is 4-iodo-2,3-dinitrophenol, with 4-iodo-2,5-dinitrophenol being a minor product. nih.gov These isomers can be separated by chromatographic techniques. nih.gov This selective nitration is a key step in the synthesis of more complex molecules, such as in the preparation of 4-iodo-2,3-dinitrophenyl triflate, a precursor for palladium-catalyzed cross-coupling reactions. nih.gov
| Reactant | Reagent | Major Product | Minor Product | Reference |
| This compound | Concentrated Nitric Acid | 4-Iodo-2,3-dinitrophenol | 4-Iodo-2,5-dinitrophenol | nih.gov |
This table shows the products of the nitration of this compound.
O-Benzylation of this compound in Complex Molecule Synthesis
The hydroxyl group of this compound can be selectively functionalized, for example, through O-alkylation reactions such as benzylation. academicpublishers.orgtandfonline.com O-benzylation is a common strategy to protect the phenolic hydroxyl group or to introduce a benzyl (B1604629) moiety as part of a larger molecular framework. caltech.eduntu.edu.sg While specific examples of the O-benzylation of this compound were not found in the search results, the general reactivity of phenols suggests that this transformation can be readily achieved using a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. This reaction would yield 1-(benzyloxy)-4-iodo-3-nitrobenzene. The benzylated derivative can then be used in subsequent synthetic steps where the free hydroxyl group might interfere. For instance, in the synthesis of complex molecules like thyroid hormone analogues, the protection of the phenolic hydroxyl group is a crucial step before carrying out further transformations. rsc.orgrsc.org Similarly, in the synthesis of urinary metabolites of psychoactive drugs, selective debenzylation of aryl benzyl ethers is a key step, highlighting the importance of the initial benzylation. nih.gov
Development of Scalable and Environmentally Benign Synthetic Approaches for Related Iodinated Nitrophenols
The synthesis of iodinated nitrophenols has traditionally involved methods that can be hazardous and environmentally damaging. Consequently, significant research has been dedicated to developing greener, more scalable, and efficient protocols. These modern approaches often prioritize the use of less toxic reagents, milder reaction conditions, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG).
A notable eco-friendly method involves the iodination of activated aromatic compounds, such as phenols, using a combination of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid. researchgate.netscispace.com This system generates the reactive electrophilic iodonium (B1229267) ion in situ. For instance, the iodination of 2-nitrophenol (B165410) using this method yields 4-iodo-2-nitrophenol (B1595747) with a high yield of 86%. researchgate.netscispace.com The key advantages of this protocol are its simplicity, high product yields, and shorter reaction times. researchgate.net
Another green approach utilizes potassium ferrate (K₂FeO₄) as an oxidizing agent with potassium iodide (KI) in water. tandfonline.com This method is effective for the iodination of both activated and deactivated phenols under mild conditions (0–5°C), producing iodophenols in good to excellent yields. tandfonline.com The use of water as a solvent and non-toxic reagents makes this a particularly environmentally benign option. tandfonline.com
The use of sodium percarbonate (SPC), a stable and inexpensive solid oxidant, also represents a significant advancement in the eco-friendly iodination of arenes. nih.gov This method, which can be varied to produce mono- or diiodinated products, has been successfully applied to phenols, including 2- and 4-nitrophenol (B140041), in moderate to good yields. nih.gov The procedures are considered easy, safe, and potentially scalable for industrial applications. nih.gov
Furthermore, the combination of molecular iodine and iodic acid in polyethylene glycol (PEG-400) provides a convenient and green procedure for the iodination of various aromatic compounds, including phenols. benthamdirect.com This method offers simple reaction procedures, easy isolation of products, and quantitative yields. benthamdirect.com
Below is a table summarizing various environmentally benign iodination methods for phenols and nitrophenols.
| Starting Material | Reagents | Solvent | Product | Yield (%) | Reference |
| 2-Nitrophenol | NaIO₃ / Na₂SO₃ / HCl | - | 4-iodo-2-nitrophenol | 86 | researchgate.netscispace.com |
| Phenol | NaIO₃ / Na₂SO₃ / HCl | - | Iodophenol (p:o 95:5) | 96 | researchgate.net |
| Phenols | KI / K₂FeO₄ | Water | Iodophenols | Good to Excellent | tandfonline.com |
| 2-Nitrophenol | KI / SPC / Acetic Acid | Water / Acetic Acid | Diiodinated product | 59-85 (for various phenols) | nih.gov |
| 4-Nitrophenol | KI / SPC / Acetic Acid | Water / Acetic Acid | Diiodinated product | 59-85 (for various phenols) | nih.gov |
| Phenols | I₂ / HIO₃ | PEG-400 | Iodo compounds | Quantitative | benthamdirect.com |
These methodologies highlight a clear trend towards sustainable chemistry in the synthesis of iodinated nitrophenols, focusing on reducing environmental impact while maintaining high efficiency and scalability. nih.govrsc.org
Catalytic Approaches in this compound Synthesis and Transformation
Catalysis plays a crucial role in both the synthesis and subsequent chemical transformations of this compound. The introduction of catalysts can enhance reaction efficiency, selectivity, and sustainability.
In the context of synthesis, while direct catalytic methods for this compound are not extensively detailed in the provided literature, related transformations often rely on catalytic processes. For example, the synthesis of related iodophenols can be achieved using catalytic systems that promote iodination under mild and eco-friendly conditions. tandfonline.com
More prominently, this compound serves as a key intermediate in catalytic transformation reactions to produce more complex molecules. A significant application is its use in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. nih.govmdpi.com For instance, this compound can be further nitrated to form 4-iodo-2,3-dinitrophenol. nih.gov This dinitro derivative is then converted into 4-iodo-2,3-dinitrophenyl triflate, a highly reactive substrate for palladium-catalyzed reactions like the Stille coupling. nih.gov The high reactivity of the aryl iodide component compared to other halides makes it particularly suitable for these transformations. nih.gov
An example of such a transformation is the reaction of 4-iodo-2,3-dinitrophenyl triflate with an organostannane reagent in the presence of a palladium catalyst (PdCl₂(PPh₃)₂) to synthesize substituted di-nitrobenzene derivatives. nih.gov
The catalytic reduction of the nitro group is another important transformation. While specific studies on the catalytic reduction of this compound were not found, the reduction of the closely related 4-nitrophenol is a widely studied model reaction. rasayanjournal.co.inmdpi.com This reaction is often used to test the efficacy of various nanocatalysts, including those based on palladium, gold, and copper. rasayanjournal.co.inmdpi.comrsc.org For example, palladium nanoparticles decorated on graphene oxide (PdNPs/GO) have been shown to be highly effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol (B1666318) in the presence of sodium borohydride. rasayanjournal.co.in Similarly, copper(II) complexes with Schiff base ligands have demonstrated high catalytic activity for the same reduction, achieving up to 97.5% conversion. mdpi.com These catalytic systems could potentially be adapted for the selective reduction of the nitro group in this compound, transforming it into 4-iodo-3-aminophenol, a valuable synthetic precursor.
The table below details a key catalytic transformation starting from this compound.
| Starting Material | Reaction | Catalyst | Product | Significance | Reference |
| This compound | Nitration, then Triflation | - | 4-iodo-2,3-dinitrophenyl triflate | Precursor for cross-coupling | nih.gov |
| 4-iodo-2,3-dinitrophenyl triflate | Stille Cross-Coupling | PdCl₂(PPh₃)₂ | 4-Ethenyl-2,3-dinitrophenyltrifluoromethanesulfonate | Synthesis of complex molecules | nih.gov |
These catalytic approaches underscore the utility of this compound as a building block in organic synthesis, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling and potentially, catalytic reductions. nih.govmdpi.com
Chemical Reactivity and Reaction Mechanisms of 4 Iodo 3 Nitrophenol
Influence of Substituent Effects on Aromatic Reactivity
Electrophilic Character Enhancement by the Nitro Group
The nitro group (-NO2) is a potent electron-withdrawing group. cymitquimica.comwikipedia.org It exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution via both inductive and resonance effects. lkouniv.ac.in This withdrawal of electron density significantly reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. wikipedia.orglkouniv.ac.in Conversely, this reduction in electron density enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack. cymitquimica.com The presence of the nitro group is a key factor in activating the ring for nucleophilic aromatic substitution reactions. cymitquimica.comwikipedia.org
Electronegativity and Reactivity Modulation by the Iodine Atom
The iodine atom, a halogen, also influences the ring's reactivity. Its effect is twofold. Through its inductive effect, iodine is electronegative and withdraws electron density from the aromatic ring, contributing to its deactivation towards electrophilic substitution. cymitquimica.com However, unlike the nitro group, halogens can also donate electron density through resonance via their lone pairs. This dual nature makes halogens weak deactivators. The polarizability of the C-I bond is the highest among halogens, which can affect reaction pathways. mdpi.com The combination of the strongly deactivating nitro group and the weakly deactivating iodine atom renders the 4-Iodo-3-nitrophenol ring highly electron-deficient. smolecule.com
Nucleophilic Aromatic Substitution Pathways Involving this compound
Aromatic compounds that are sufficiently electron-poor can undergo nucleophilic aromatic substitution (SNA_r). pressbooks.pub The presence of strong electron-withdrawing groups is crucial for this type of reaction to proceed. In this compound, the nitro group strongly activates the ring for such substitutions where the iodine atom can act as a leaving group. smolecule.com
The generally accepted mechanism for S_NAr reactions is a two-step addition-elimination process. pressbooks.publibretexts.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the iodine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored upon the departure of the leaving group (iodide ion). pressbooks.pub
The stability of the Meisenheimer complex is key to the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negative charge of this intermediate through resonance. libretexts.orgpearson.commasterorganicchemistry.com In this compound, the nitro group is ortho to the iodine atom, providing significant resonance stabilization to the anionic intermediate, thereby facilitating the nucleophilic aromatic substitution pathway. masterorganicchemistry.com Kinetic studies on similar compounds, like o- and p-nitroiodobenzene, have shown that their exchange reactions with iodide ions follow a second-order reaction mechanism, consistent with a bimolecular nucleophilic substitution. cdnsciencepub.com
Electrophilic Aromatic Substitution Reactions
Despite the deactivating effects of the nitro and iodo groups, this compound can still undergo electrophilic aromatic substitution, although under more stringent conditions than phenol (B47542) itself. The reaction's regioselectivity is primarily dictated by the most powerful activating group, the hydroxyl (-OH) group, which is a strong ortho-, para-director. quora.combyjus.com Therefore, incoming electrophiles are directed to the C2 and C6 positions, which are ortho to the hydroxyl group. For instance, the electrophilic chlorination of m-nitrophenol yields 4-chloro-3-nitrophenol (B1362549) and 2-chloro-5-nitrophenol, demonstrating the directing power of the hydroxyl group. vaia.com
Halogen Exchange Reactions with Iodinated Organic Compounds
Halogen exchange is a method used to replace a halogen atom in a compound with a different one. manac-inc.co.jp While aromatic chlorides and bromides are not easily substituted by iodide, these reactions can occur with appropriate catalysis. manac-inc.co.jp This type of reaction, sometimes referred to as an aromatic Finkelstein reaction, can be catalyzed by copper(I) iodide or through photo-induction. frontiersin.orgorganic-chemistry.org For iodoarenes, the reverse exchange (replacement of iodine with chlorine or bromine) can also occur. This is particularly relevant during chlorination reactions. acs.org
Chlorination and Formation of Reactive Iodine Species
The chlorination of iodinated phenols is a complex process. Studies on compounds like 4-iodophenol (B32979) show that electrophilic substitution of chlorine can occur at the carbon atom already bonded to the iodine atom. acs.org This leads to a halogen exchange, generating a chlorinated phenol (e.g., 4-chlorophenol) and a reactive iodine species. acs.org This reactive iodine can then participate in further iodination reactions with other phenol molecules present, leading to the formation of polyiodinated products like di- or triiodophenols. acs.org
During the disinfection of water containing iodide, chlorine readily oxidizes the iodide to form reactive iodine species such as hypoiodous acid (HOI). acs.orgnih.gov These species are potent iodinating agents that can react with organic matter, including phenols, to form iodinated byproducts. acs.orgnih.gov The chlorination of 4-nitrophenol (B140041) itself has been shown to proceed via electrophilic substitution to yield 2-chloro-4-nitrophenol (B164951) and subsequently 2,6-dichloro-4-nitrophenol (B181596). mdpi.com In the case of this compound, chlorination would be expected to occur at the positions activated by the hydroxyl group, but could also involve the displacement of the iodine atom.
Iodination Reactions with N-Iodo Sulfoximines
N-Iodo sulfoximines have emerged as effective reagents for the iodination of various aromatic compounds. acs.orgresearchgate.netnih.gov Research has demonstrated their utility in the synthesis of N-iodo sulfoximines from sulfides in a one-pot cascade reaction. acs.orgresearchgate.netnih.gov This process involves the conversion of sulfides to sulfoximines, followed by an in-situ iodination step. acs.orgresearchgate.netnih.gov
The reactivity of these N-iodo sulfoximines has been explored in electrophilic aromatic substitution reactions. acs.org For instance, the iodination of deactivated substrates like 4-nitrophenol has been successfully achieved, yielding diiodinated products in excellent yields. acs.org This highlights the potential of N-iodo sulfoximines as potent iodinating agents, even for less reactive aromatic rings. acs.org The reaction mechanism for the iodination of aromatic compounds using N-iodosuccinimide (NIS), a related N-halo reagent, is proposed to involve the in-situ formation of a highly reactive electrophile, "I+", which facilitates the iodination process. researchgate.netresearchgate.net This is often activated by an acid catalyst. researchgate.netresearchgate.net
A study on the iodination of various aromatic compounds using N-iodosuccinimide (NIS) via a grinding method demonstrated high yields and selectivity. researchgate.net For example, the iodination of 4-nitrophenol to 2,6-diiodo-4-nitrophenol (B1216091) was investigated, showing the effect of the mole ratio of NIS to the substrate on the product yield. researchgate.net This method offers a simple, efficient, and environmentally friendly alternative to traditional solution-based iodination reactions. researchgate.net
Computational studies have also shed light on the mechanism of iodination of aromatic contaminants like phenols. acs.orggdut.edu.cn These studies suggest that the formation of iodinated phenols can be thermodynamically favorable via a pathway involving H₂OI⁺ as the iodinating agent. acs.org The energy barrier for the iodination of p-nitrophenol was found to be comparable to that of phenol and p-methylphenol. acs.org
Electrochemical Reactivity and Mechanistic Investigations
The electrochemical oxidation of nitrophenols, including 4-nitrophenol, has been the subject of numerous studies aimed at understanding their degradation and transformation mechanisms. researchgate.netcapes.gov.brnih.govresearchgate.net The general mechanism for the electrochemical oxidation of aromatic compounds involves the initial oxidation to intermediates with a quinoid structure. researchgate.net This is followed by the opening of the aromatic ring to form aliphatic products, and in ideal cases, complete mineralization to CO₂ and H₂O. researchgate.net For p-nitrophenol, the formation of p-benzoquinone as an intermediate has been identified. researchgate.net
The efficiency of electrochemical oxidation is influenced by the electrode material. researchgate.netcapes.gov.br For instance, the use of modified lead dioxide (PbO₂) anodes has been investigated, with findings indicating that the rate of degradation of nitrophenols depends on the composition of the electrode material. researchgate.net Bismuth-doped lead dioxide electrodes have shown enhanced electrocatalytic activity for the oxidation of p-nitroaniline, a related compound. researchgate.net Similarly, ruthenium oxide coated titanium (Ti/RuO₂) electrodes have been used to study the electrochemical oxidative degradation of p-nitrophenol. capes.gov.br
The process proficiency is often evaluated based on parameters like chemical oxygen demand (COD), total organic carbon (TOC) removal, current efficiency, and specific energy consumption under varying experimental conditions such as initial pH, current density, and electrolyte concentration. capes.gov.br In one study, maximum COD and TOC removal efficiencies of 98.9% and 81.9%, respectively, were achieved for p-nitrophenol degradation. capes.gov.br
A novel electrocatalytic system has been developed for the decomposition of 4-nitrophenol coupled with the conversion of the resulting CO₂ into liquid fuels. nih.gov This system utilizes a 3D-hexagonal Co₃O₄ anode for the oxidation of 4-nitrophenol and a flower-like CuO cathode for the electrocatalytic reduction of CO₂. nih.gov This process has demonstrated up to 99% destruction of 4-nitrophenol. nih.gov
The electron transfer mechanisms in the electrochemical reactions of nitrophenols are crucial for understanding their reactivity and for developing electrocatalytic applications. acs.orgresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net For the hydrogenation of 4-nitrophenol in an aqueous phase, a coupled electrochemical half-reaction mechanism has been proposed. acs.orgchemrxiv.orgchemrxiv.org This mechanism suggests that the co-adsorption of H₂ and 4-nitrophenol is not a prerequisite for the reaction. Instead, H₂ oxidation occurs on metal sites to generate protons and electrons, which are then transferred to the nitro group. acs.orgchemrxiv.orgchemrxiv.org This electron-proton transfer can occur on both the metal catalyst sites and the conductive support material. acs.orgchemrxiv.orgchemrxiv.org
The electrochemical reduction of 4-nitrophenol can lead to the formation of stable intermediate species like hydroxylamine. researchgate.net The immobilization of 4-nitrophenol on modified electrodes, such as those made with multi-walled carbon nanotubes, has been studied for applications in electrocatalysis, for example, in the oxidation of NADH. researchgate.net
The development of electrocatalysts for the oxidation of nitrophenols is an active area of research. researchgate.net Silver nanoparticles supported on citric-acid-modified polyaniline have been shown to be effective electrocatalysts for the oxidation of 2-nitrophenol (B165410) and 4-nitrophenol. researchgate.net The modification with citric acid enhances the conductivity and adsorption/desorption properties of the material, which are important for the electron transfer steps during the electrochemical oxidation. researchgate.net
Electrochemical Oxidation of Nitrophenols
Alkylation and Arylation Reactions of Phenolic Analogues
Alkylation and arylation are important reactions for modifying the structure of phenolic compounds. academicpublishers.orgacs.orgorganic-chemistry.orgrsc.org The hydroxyl group of phenols activates the aromatic ring towards electrophilic substitution, typically at the ortho and para positions. mlsu.ac.in
The alkylation of p-nitrophenol with benzyl (B1604629) chloride has been studied in the presence of nanocatalysts, leading to the formation of both O-alkyl and C-alkyl products. academicpublishers.org The use of catalysts can influence the selectivity of the reaction. academicpublishers.org Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring, although it can be associated with issues like over-alkylation. rsc.org
Arylation of phenols can be achieved through various catalytic methods. For example, the reaction of 4-chloro-3-methylphenol (B1668792) with 1-iodo-4-nitrobenzene (B147127) has been studied in the presence of a Fe₃O₄-Co₃O₄ catalyst to produce an O-arylated product. academicpublishers.org Metal-free arylation of nitroalkanes with diaryliodonium salts has also been reported as a convenient method for synthesizing tertiary nitro compounds. organic-chemistry.org
Iron-catalyzed reactions have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. acs.org This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for an external reducing agent or oxidant. acs.org
The reactivity of phenols in electrophilic substitution reactions is well-established. mlsu.ac.inlibguides.com Nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenol. mlsu.ac.in Halogenation of phenols also proceeds readily. mlsu.ac.in The specific conditions of these reactions, such as the solvent and temperature, can influence the product distribution. mlsu.ac.in
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-iodo-3-nitrophenol, both ¹H and ¹³C NMR provide critical data for confirming its substitution pattern on the benzene (B151609) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and iodo (-I) substituents. While specific chemical shift values can vary slightly depending on the solvent used, a representative analysis provides insight into the proton environment.
A detailed examination of the ¹H NMR spectrum allows for the assignment of each proton on the aromatic ring. The proton ortho to the hydroxyl group and meta to the nitro group typically appears at a distinct chemical shift compared to the others. The coupling constants between adjacent protons (ortho, meta, and para coupling) are key to confirming the substitution pattern.
Interactive Table 1: Representative ¹H NMR Data for Aromatic Protons in Nitrophenol Derivatives.
| Proton Assignment | Exemplary Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | Varies | Doublet | J(H2,H6) ≈ 2-3 |
| H-5 | Varies | Doublet of doublets | J(H5,H6) ≈ 8-9, J(H5,H2) ≈ 2-3 |
| H-6 | Varies | Doublet | J(H6,H5) ≈ 8-9 |
Note: The data presented here is illustrative for a generic nitrophenol system and may not represent the exact values for this compound. Actual experimental data can be influenced by solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each of the six aromatic carbons gives a distinct signal, with its chemical shift determined by the attached substituents and its position on the ring. The carbon atom attached to the hydroxyl group (C-1) and the one bearing the iodo group (C-4) are significantly influenced by these electronegative atoms. Similarly, the carbon attached to the nitro group (C-3) also shows a characteristic chemical shift.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-OH) | ~155 |
| C-2 | ~115 |
| C-3 (C-NO₂) | ~150 |
| C-4 (C-I) | ~85 |
| C-5 | ~130 |
| C-6 | ~125 |
Note: These are predicted values and can differ from experimental results.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C Aromatic Stretch: Bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring.
C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Interactive Table 3: Characteristic FT-IR Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | Stretching | 3200-3600 (broad) |
| -NO₂ | Asymmetric Stretching | 1530-1560 |
| -NO₂ | Symmetric Stretching | 1345-1385 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-I | Stretching | 500-600 |
Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to confirm the vibrations of the aromatic ring and the nitro group. nsf.govspectroscopyonline.com The symmetric stretching vibration of the nitro group often gives a strong Raman signal. spectroscopyonline.com Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, can be used to selectively enhance the vibrations of specific parts of the molecule, such as the nitrophenol chromophore. nsf.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.orglibretexts.org The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the nitro and hydroxyl substituents. pharmatutor.orgpharmacyconcepts.in
The benzene ring itself exhibits characteristic absorptions, which are shifted and intensified by the substituents. up.ac.za The nitro group, a strong chromophore, significantly influences the UV-Vis spectrum. pharmacyconcepts.in The electronic transitions in nitrophenols are well-documented, with typical absorptions in the UV region. researchgate.net The presence of the iodo and hydroxyl groups further modifies the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). The solvent polarity can also affect the positions of these bands. pharmacyconcepts.in
Interactive Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions for Nitrophenol Systems.
| Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200-300 | Aromatic ring, Nitro group |
| n → π* | 300-400 | Nitro group |
Note: The specific λ_max values for this compound will depend on the solvent and pH of the solution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₄INO₃), the monoisotopic mass is calculated to be 264.92358 Da. nih.gov
In mass spectrometric analysis, the compound can be observed as various adducts. Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for several common adducts of this compound. nih.gov These theoretical values are instrumental in identifying the compound in complex mixtures.
| Adduct Type | Calculated m/z |
|---|---|
| [M]+ | 264.92303 |
| [M+H]+ | 265.93086 |
| [M-H]- | 263.91630 |
| [M+Na]+ | 287.91280 |
Data sourced from PubChem. nih.gov
The fragmentation of this compound under mass spectrometry conditions is expected to follow patterns typical for aromatic nitro compounds and halogenated phenols. A primary fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group, commonly observed as the loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da). Studies on analogous compounds, such as 1-iodo-4-nitrobenzene (B147127), have demonstrated a characteristic loss of NO from the molecular ion. chemsrc.com Due to the stability of the aromatic ring, the molecular ion peak is expected to be strong. biokeanos.com Further fragmentation would involve the cleavage of the C-I bond and fragmentation of the benzene ring itself.
X-ray Diffraction for Solid-State Structural Determination
Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound were found. While crystallographic data exists for structurally related compounds, such as 4-Iodo-3-nitroanisole, this information pertains to a different chemical entity and cannot be directly attributed to this compound. Therefore, detailed experimental data on its solid-state structure, including its space group, unit cell parameters, and specific atomic coordinates, remains uncharacterised in the available literature.
| Crystallographic Data for this compound | |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating polyatomic molecules, offering a balance between computational cost and accuracy. researchgate.netscience.gov Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional are frequently used to explore molecular properties. researchgate.netnih.gov
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. researchgate.net The resulting optimized geometry corresponds to the most stable conformer of the molecule.
For aromatic compounds like 4-Iodo-3-nitrophenol, DFT calculations can accurately predict the planarity of the benzene (B151609) ring and the orientations of the hydroxyl, nitro, and iodo substituents. The calculated geometric parameters are often compared with experimental data from techniques like X-ray diffraction to validate the computational method used. researchgate.netresearchgate.net Energetic analysis provides the total energy of the optimized structure, which is a key indicator of the molecule's thermodynamic stability. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netlibretexts.org
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the presence of the electron-withdrawing nitro group and the iodine atom is expected to significantly influence the energies of these frontier orbitals.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnumberanalytics.com The MEP surface displays the electrostatic potential on the molecule's surface, using a color scale to indicate charge distribution. huntresearchgroup.org.uk
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen. acs.org
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic ones like the hydroxyl proton. acs.org
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP surface would be expected to show significant negative potential (red) around the oxygen atoms of the nitro group and the phenolic hydroxyl group. A region of strong positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, highlighting its acidic nature. The iodine atom and the aromatic ring would also exhibit distinct electrostatic features influencing their interaction with other molecules. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule. uni-muenchen.de It transforms the complex molecular wavefunction into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. researchgate.netuni-muenchen.de
Molecular Electrostatic Potential Surfaces (MEPS) Mapping
Theoretical Prediction of Spectroscopic Parameters
Computational methods are also highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The standard approach involves first optimizing the molecular geometry using a DFT method. Subsequently, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The calculated chemical shifts can be compared with experimental NMR data to confirm the molecular structure. researchgate.net There is generally a good linear correlation between experimental and theoretical chemical shifts, although the choice of DFT functional and basis set can influence the accuracy of the prediction. mdpi.com For this compound, calculations would predict distinct chemical shifts for each of the aromatic protons and carbon atoms, reflecting the electronic influence of the iodo, nitro, and hydroxyl groups on their local chemical environments.
| Atom Type | Expected Information from Computed Spectra |
|---|---|
| ¹H NMR | Provides predicted chemical shifts for the three aromatic protons and the hydroxyl proton, showing the effect of neighboring substituents. |
| ¹³C NMR | Provides predicted chemical shifts for the six unique carbon atoms in the benzene ring, indicating the electronic impact of direct and indirect substituent attachments. nih.gov |
Predicted Vibrational Frequencies and Assignments
A theoretical vibrational analysis of this compound would be instrumental in understanding its molecular structure and bonding. This analysis is typically performed using quantum chemical methods like Density Functional Theory (DFT), often with functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). smolecule.comchemicalbook.com
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. guidechem.com Following optimization, a frequency calculation is performed. The output provides a series of vibrational modes, each with a corresponding frequency (typically in wavenumbers, cm⁻¹), infrared (IR) intensity, and Raman activity. smolecule.com
Assignments: The predicted frequencies are assigned to specific molecular motions, such as stretching, bending, wagging, or twisting of functional groups. smolecule.com For this compound, key vibrational modes would include:
O-H stretch: Characteristic of the phenol (B47542) group.
N-O stretches (symmetric and asymmetric): From the nitro group. smolecule.com
C-I stretch: A low-frequency vibration due to the heavy iodine atom.
C-N stretch: Linking the nitro group to the aromatic ring.
Aromatic C-H and C=C stretches: Associated with the benzene ring.
To improve accuracy, calculated frequencies are often scaled using a standard scaling factor to correct for anharmonicity and the approximations inherent in the theoretical method. guidechem.com The potential energy distribution (PED) is also calculated to determine the contribution of each internal coordinate to a specific vibrational mode, ensuring a more precise assignment. chemicalbook.comguidechem.com
Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Nitrophenol This table is a hypothetical representation of what a vibrational analysis for a molecule like this compound would yield, based on general knowledge of similar compounds.
| Frequency (cm⁻¹, Scaled) | Assignment (Dominant Mode) | Expected IR Intensity |
| ~3400-3600 | O-H stretch | Medium |
| ~3100-3000 | Aromatic C-H stretch | Low-Medium |
| ~1530-1560 | Asymmetric NO₂ stretch | Strong |
| ~1450-1500 | Aromatic C=C stretch | Medium |
| ~1330-1370 | Symmetric NO₂ stretch | Strong |
| ~1200-1300 | C-O stretch | Strong |
| ~1100-1150 | In-plane C-H bend | Medium |
| ~800-850 | C-N stretch | Medium |
| ~500-600 | C-I stretch | Medium-Strong |
Theoretical UV-Vis Absorption Spectra Calculation (TD-DFT)
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). wvu.educhemsrc.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible spectrum. wvu.edu
The calculation is performed on the previously optimized ground-state geometry of the molecule. wvu.edu The TD-DFT output provides key parameters for each electronic transition:
Wavelength (λmax): The wavelength of maximum absorption for a given transition, usually in nanometers (nm).
Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength indicates a more intense absorption band. chemsrc.com
Molecular Orbital (MO) Contributions: Identification of the primary molecular orbitals involved in the transition (e.g., HOMO to LUMO). wvu.edu
For this compound, the electronic spectrum would be influenced by transitions involving the π-system of the benzene ring and the lone pairs on the oxygen and iodine atoms, as well as the π* orbitals of the nitro group. Intramolecular charge transfer (ICT) transitions, from the electron-donating hydroxyl and iodo groups to the electron-withdrawing nitro group, would likely be prominent features. The effect of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM). uvic.cachemsrc.com
Table 2: Hypothetical TD-DFT Results for this compound This table is a hypothetical representation of TD-DFT output.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~350-400 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280-320 | > 0.05 | HOMO-1 → LUMO (n → π) |
| S₀ → S₃ | ~240-270 | > 0.2 | HOMO → LUMO+1 (π → π*) |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Investigation of Aromatic Substitution Reaction Mechanisms
Quantum chemical calculations are a powerful tool for investigating the mechanisms of reactions involving this compound, such as electrophilic or nucleophilic aromatic substitution (SNAr). nih.govchembk.com These reactions are fundamental to its role as a synthetic intermediate. smolecule.com
The mechanism of electrophilic aromatic substitution (EAS) generally proceeds through a two-step process involving the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex. sdylhgtrade.comfishersci.ca Computational studies can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov For this compound, the existing substituents (hydroxyl, nitro, and iodo) would direct incoming electrophiles to specific positions on the ring, a selectivity that can be explained and quantified through computational analysis of the stability of the possible arenium ion intermediates.
In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the ring, often displacing a leaving group. For these reactions, calculations can determine whether the mechanism is a two-step process via a stable Meisenheimer complex or a single-step concerted pathway. chembk.com The presence of the strongly electron-withdrawing nitro group on the this compound ring would make it more susceptible to SNAr reactions.
Transition State and Reaction Intermediate Approaches in Reactivity Prediction
The rate and feasibility of a chemical reaction are governed by the energy of its transition state (TS)—the highest energy point on the reaction pathway. Computational chemistry allows for the location and characterization of these fleeting structures. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Its structure reveals which bonds are breaking and which are forming.
For reactions involving this compound, calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. Lower activation energies correspond to faster reactions.
Thermodynamic Parameters and Stability Investigations
Quantum chemical calculations, following a frequency analysis, can be used to determine key thermodynamic parameters for this compound over a range of temperatures. These parameters are crucial for understanding the stability of the molecule and the spontaneity of reactions in which it participates.
Calculated thermodynamic properties typically include:
Enthalpy (H): The total heat content of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A parameter that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a process. A negative change in Gibbs free energy (ΔG) indicates a spontaneous reaction.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a given amount.
These parameters are derived from the calculated vibrational frequencies and molecular properties. For example, the zero-point vibrational energy (ZPVE) is a fundamental output that represents the energy of the molecule even at 0 Kelvin due to its vibrational motion. Studies show that these thermodynamic functions generally increase with temperature due to the enhanced intensity of molecular vibrations.
Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizabilities
Molecules with significant charge asymmetry, such as those with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. This compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group on a benzene ring, is a candidate for possessing such properties.
Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ).
Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.
First Hyperpolarizability (β): Relates to the second-order NLO response, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
Second Hyperpolarizability (γ): Governs the third-order NLO response.
These properties are typically calculated using DFT or time-dependent Hartree-Fock (TDHF) methods. A large value for the first hyperpolarizability (β) is a key indicator of potential NLO activity. The presence of the heavy iodine atom could also influence the NLO properties through the heavy-atom effect. Theoretical calculations provide a valuable, cost-effective way to screen potential NLO materials before undertaking more complex experimental synthesis and characterization.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Computational chemistry provides powerful tools for understanding how the chemical structure of a compound like this compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are particularly significant in this field. dergipark.org.tr These mathematical models establish a correlation between the chemical structure of a series of compounds and their biological effects, such as toxicity. dergipark.org.trnih.gov For nitroaromatic compounds, including nitrophenols, QSAR studies are employed to predict their potential environmental and health effects, reducing the need for extensive animal testing. nih.gov
The core of QSAR modeling lies in the use of molecular descriptors, which are numerical values that characterize specific properties of a molecule. dergipark.org.tr In the study of nitrophenols and related nitroaromatic compounds, several key descriptors have been identified as highly relevant for predicting their activity. nih.gov These descriptors can be broadly categorized into electronic, hydrophobic, and topological parameters.
Research has shown that the biological activities of nitroaromatic compounds are closely linked to their geometrical and electronic structures. dergipark.org.tr Computational models have successfully predicted the toxicity of nitrophenols to various organisms. nih.govjst.go.jp These models often reveal a strong dependency of toxicity on hydrophobicity, typically represented by the octanol/water partition coefficient (log K_ow), and on electronic properties influenced by the substituents on the benzene ring. nih.govjst.go.jp
For instance, QSAR studies on the toxicity of nitrophenols have identified the following descriptors as crucial indicators:
Hydrophobicity (log K_ow): This descriptor measures how readily a compound dissolves in fatty or water-insoluble environments versus water. It is a key factor in how a molecule is transported and distributed within a biological system. nih.govjst.go.jp
Electronic Parameters (E_HOMO and E_LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons, respectively. nih.gov These are critical for understanding the reactivity and interaction of the compound with biological macromolecules. dergipark.org.trnih.gov
Acid Dissociation Constant (pKa): This value indicates the degree of ionization of a phenol at a given pH. The toxicity of phenols can vary significantly with pH, as the ionized and unionized forms of the molecule exhibit different toxicities and abilities to cross biological membranes. jst.go.jp
Other Descriptors: Additional parameters such as second-order hyperpolarizability, Van der Waals forces, electrostatic interactions, and various constitutional and topological indices have also been used to build robust QSAR models for nitroaromatic compounds. dergipark.org.trnih.gov
The following table summarizes key molecular descriptors frequently used in computational SAR studies of nitrophenols and their significance.
| Descriptor Category | Specific Descriptor | Significance in SAR Models | Relevant Sources |
| Hydrophobicity | log K_ow (Octanol/water partition coefficient) | Influences molecular transport, bioavailability, and accumulation in organisms. A primary factor in predicting toxicity. | nih.govjst.go.jp |
| Electronic | E_HOMO (Highest Occupied Molecular Orbital energy) | Relates to the molecule's capacity to donate electrons in reactions. | nih.gov |
| Electronic | E_LUMO (Lowest Unoccupied Molecular Orbital energy) | Relates to the molecule's capacity to accept electrons; crucial for understanding nitroreduction processes linked to toxicity. | nih.gov |
| Electronic | Second-Order Hyperpolarizability | A quantum molecular descriptor that has shown strong correlation with the toxicology of nitrobenzene (B124822) derivatives. | dergipark.org.tr |
| Physicochemical | pKa (Acid Dissociation Constant) | Determines the ionization state of the phenolic hydroxyl group, which affects membrane permeability and interaction with targets. | jst.go.jp |
| Interaction | Electrostatic and Van der Waals forces | Describe the non-covalent interactions between the compound and biological targets, contributing to its overall toxic effect. | nih.gov |
By analyzing these descriptors, computational models can derive relationships that explain the observed activity. For nitroaromatic compounds, models have concluded that their mutagenicity and toxicity are influenced by a combination of molecular transport (related to hydrophobicity), interaction with biomacromolecules (governed by electronic and steric factors), and metabolic activation via nitroreduction (related to E_LUMO). nih.gov The presence of the electron-withdrawing nitro group is a key structural feature responsible for many of the toxicological properties associated with this class of compounds. dergipark.org.tr The specific positioning of substituents, such as the ortho, meta, or para arrangement, also significantly impacts the electronic properties and, therefore, the biological activity. dergipark.org.tr
Advanced Applications in Research and Development
Role in Complex Organic Synthesis as an Intermediate
4-Iodo-3-nitrophenol serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its reactivity, stemming from the presence of multiple functional groups, allows for its incorporation into diverse molecular scaffolds. smolecule.comcymitquimica.com The electron-withdrawing nature of the nitro group enhances the electrophilic character of the aromatic ring, while the iodine atom can act as a leaving group in nucleophilic substitution reactions. smolecule.com
Precursor in Pharmaceutical Synthesis
In the realm of pharmaceutical development, this compound is a key intermediate in the synthesis of various drug candidates. smolecule.comcymitquimica.comchemimpex.com It is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com The compound's structure provides a foundation for the construction of more complex molecules with potential therapeutic activities. For instance, it has been utilized in the synthesis of a potential pharmacophore of Avrainvillamide, a natural product with antiproliferative activity. uib.no
Building Block for Bioactive Molecules (e.g., Iodinated Quinoline (B57606) Derivatives)
The compound is instrumental in the synthesis of various bioactive molecules, including iodinated quinoline derivatives. nih.gov Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, and the introduction of an iodine atom can significantly modulate their pharmacological properties. Research has demonstrated the synthesis of 6-iodo-substituted carboxy-quinolines using iodo-aniline, which can be derived from this compound, in a one-pot, three-component reaction. nih.govnih.gov These iodinated quinoline derivatives are being investigated for their potential as novel antimicrobial agents. nih.gov
Intermediate in Agrochemical and Dye Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and dyes. cymitquimica.comchemimpex.comchembk.com The structural motifs present in this compound can be elaborated to create molecules with desired pesticidal or herbicidal activities. Similarly, in the dye industry, the chromophoric properties of the nitrophenol core can be modified and enhanced through further chemical transformations to produce a variety of colorants. rsc.org
Analytical Chemistry Applications
The distinct properties of this compound also lend themselves to important applications in the field of analytical chemistry.
Reagent for Detection and Quantification of Phenolic Compounds
This compound can be employed as a reagent in analytical methods for the detection and quantification of other phenolic compounds. chemimpex.com Its reactivity allows it to be used in derivatization reactions, converting phenolic analytes into species that are more easily detected by various analytical techniques. This is particularly useful in environmental monitoring and quality control processes. chemimpex.com
Derivatization Strategies for Enhanced Analytical Sensitivity in Chromatography-Mass Spectrometry
In modern analytical laboratories, chromatography coupled with mass spectrometry (LC-MS and GC-MS) is a powerful tool for the separation and identification of chemical compounds. The sensitivity of these methods can often be improved by chemical derivatization, a process that modifies the analyte to enhance its ionization efficiency or chromatographic behavior.
While direct derivatization using this compound for this purpose is not extensively documented, the principles of derivatization are highly relevant to its analysis and the analysis of similar compounds. For instance, the determination of iodide in various samples has been achieved by derivatizing it to 4-iodo-N,N-dimethylaniline, which is then analyzed by GC-MS, demonstrating a strategy to enhance the analytical sensitivity for iodo-containing species. nih.govorcid.orgresearchgate.net Similarly, nitrophenols can be determined by conversion to other derivatives prior to analysis. orcid.org These strategies highlight the importance of derivatization in achieving low detection limits for compounds structurally related to this compound, which is crucial for their detection in complex matrices. researchgate.netdphen1.com
Materials Science Contributions
The unique electronic and structural properties of this compound make it a compound of interest in materials science, particularly in the development of specialized polymers and in the field of nonlinear optics.
Development of Specialized Polymers and Coatings
Nitroaromatic compounds, including this compound, serve as precursors for new functional materials. The presence of both an electron-withdrawing nitro group and a heavy iodine atom can significantly influence the properties of polymers, such as conductivity and optical characteristics, making them suitable for optoelectronic applications. While direct polymerization of this compound is not extensively documented, its role as an intermediate in creating specialized polymers and coatings is recognized as a means to enhance material properties like durability and environmental resistance. chemimpex.com
The synthesis of functional polycarbonates, for example, can be achieved through various methods, including the use of nitrophenol-based catalysts or the direct polymerization of phenolic compounds. rsc.orgprepchem.comacs.orgnih.gov Enzymatic polymerization, utilizing enzymes like laccase and peroxidase, presents an environmentally friendly approach for producing polyaromatics from phenol (B47542) derivatives. bohrium.commdpi.comacs.orgfrontiersin.orgh-its.org These enzymatic methods can be applied to a range of phenolic compounds to create polymers with diverse properties. bohrium.comh-its.org
Potential in Nonlinear Optical Materials
Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. The NLO response of a material is related to its molecular structure, and compounds with donor-acceptor groups on an aromatic system often exhibit enhanced second-order NLO properties. Nitrophenol derivatives have been a focus of NLO research due to the strong electron-withdrawing nature of the nitro group. x-mol.netresearchgate.netrsc.org
Crystals of nitrophenol-containing compounds, such as urotropine p-nitrophenol (UTPN) and l-histidinium-4-nitrophenolate 4-nitrophenol (B140041) (LHPP), have demonstrated significant second-harmonic generation (SHG) efficiencies, several times that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). acs.org The combination of the nitro group and the heavy iodine atom in this compound could potentially lead to interesting NLO properties, although specific studies on this compound's NLO characteristics are not widely reported. The investigation of such molecules contributes to the development of new materials for advanced optical applications. researchgate.net
Chemical Biology and Biochemical Investigations
The reactivity and structural features of this compound make it a useful tool in the fields of chemical biology and biochemistry for studying enzyme mechanisms, protein-ligand interactions, and microbial metabolic pathways.
Probing Enzyme Mechanisms and Protein-Ligand Interactions
This compound and its derivatives can serve as probes in studies of enzyme activity and inhibition, aiding in the elucidation of metabolic pathways and enzyme mechanisms. chemimpex.com The compound's structure allows it to interact with the active sites of various enzymes, and evidence suggests that it can act as an enzyme inhibitor. smolecule.com Understanding these interactions is crucial for drug design and the development of new therapeutic agents. smolecule.com The study of how compounds like this compound bind to proteins provides insight into their mechanisms of action. smolecule.commdpi.com For instance, the enzymatic reduction of the related compound 4-iodo-3-nitrobenzamide (B1684207) has been studied to understand its selective tumoricidal action, highlighting a deficiency in the energy transfer mechanism in malignant cells. nih.gov
Microbial Biodegradation Pathways of Nitrophenols
The biodegradation of nitrophenols is a significant area of environmental research, as these compounds are common pollutants. researchgate.netoup.comoup.com Microorganisms have evolved diverse pathways to break down these toxic compounds. researchgate.net Several bacterial strains, particularly from the genera Cupriavidus and Burkholderia, have been identified for their ability to degrade various nitrophenols, including halogenated ones. doi.orgsemanticscholar.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org
The degradation of p-nitrophenol (PNP) often proceeds through two main aerobic pathways: the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) (or hydroxyquinol) pathway. researchgate.netplos.orgiwaponline.com In the hydroquinone pathway, PNP is converted to hydroquinone, which is then further metabolized. oup.comresearchgate.net The hydroxyquinol pathway involves the conversion of PNP to 4-nitrocatechol (B145892) and then to 1,2,4-benzenetriol. researchgate.netasm.org The specific pathway utilized can depend on the bacterial strain and the specific nitrophenol substrate. For example, Cupriavidus sp. strain CNP-8 has been shown to degrade various halogenated nitrophenols through different initial enzymatic reactions. semanticscholar.orgfrontiersin.orgresearchgate.net While the direct biodegradation of this compound is not specifically detailed, studies on related compounds like 2,6-dibromo-4-nitrophenol (B181593) and 2,6-dichloro-4-nitrophenol (B181596) by Cupriavidus sp. CNP-8 reveal that this bacterium can utilize these compounds as a sole source of carbon, nitrogen, and energy. doi.orgsemanticscholar.org
The degradation kinetics of nitrophenols by various microbial strains have been studied, often following models like the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. doi.orgresearchgate.netnih.gov
Biochemical Characterization of Nitrophenol Degradation Enzymes
Understanding the enzymes involved in nitrophenol degradation is key to harnessing these microbial capabilities for bioremediation. Researchers have isolated and characterized numerous enzymes responsible for the breakdown of these pollutants.
Key enzymes in the degradation pathways include:
Monooxygenases : These enzymes often initiate the degradation process by adding a hydroxyl group to the aromatic ring and removing the nitro group. For example, p-nitrophenol 4-monooxygenase (PnpA) from Burkholderia sp. strain SJ98 catalyzes the monooxygenation of 3-methyl-4-nitrophenol. frontiersin.orgfrontiersin.orgnih.gov Two-component FAD-dependent monooxygenases, like HnpA and HnpB from Cupriavidus sp. CNP-8, are involved in the degradation of 2,6-dihalo-4-nitrophenols. doi.orgsemanticscholar.org
Reductases : Benzoquinone reductases, such as PnpB, catalyze the reduction of benzoquinones to hydroquinones. frontiersin.orgplos.orgnih.gov
Dioxygenases : These enzymes are responsible for the aromatic ring cleavage of intermediates like hydroquinone and hydroxyquinol. doi.orgfrontiersin.orgresearchgate.netasm.org For example, HnpC from Cupriavidus sp. CNP-8 is a 6-bromohydroxyquinol 1,2-dioxygenase. doi.org
The characterization of these enzymes involves purification, determination of kinetic parameters (such as Km and kcat), and identification of the reaction products. doi.orgsemanticscholar.orgfrontiersin.orgnih.govnih.gov Genetic studies, including gene knockout and complementation, are used to confirm the essential role of specific genes in the degradation pathway. doi.orgfrontiersin.orgnih.gov
Below is a table summarizing some of the key enzymes involved in the degradation of various nitrophenols.
| Enzyme Name | Organism | Substrate(s) | Function | Reference(s) |
| p-Nitrophenol 4-monooxygenase (PnpA) | Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol, p-Nitrophenol, 2-Chloro-4-nitrophenol (B164951) | Monooxygenation | frontiersin.orgfrontiersin.orgnih.gov |
| 1,4-Benzoquinone reductase (PnpB) | Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone | Reduction | frontiersin.orgnih.gov |
| FADH₂-dependent monooxygenase (HnpA) | Cupriavidus sp. strain CNP-8 | 2,6-Dibromo-4-nitrophenol, 2,6-Dichloro-4-nitrophenol | Sequential denitration and debromination/dechlorination | doi.orgsemanticscholar.org |
| Flavin reductase (HnpB) | Cupriavidus sp. strain CNP-8 | FAD | Provides FADH₂ to HnpA | doi.orgsemanticscholar.org |
| 6-Bromohydroxyquinol 1,2-dioxygenase (HnpC) | Cupriavidus sp. strain CNP-8 | 6-Bromohydroxyquinol | Ring cleavage | doi.org |
| NADPH-dependent nitroreductase (MnpA) | Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrophenol, m-Nitrophenol | Partial reduction of nitro group | frontiersin.org |
| 4-NP/4-NCA monooxygenase (NpcBA) | Rhodococcus opacus SAO101 | 4-Nitrophenol, 4-Nitrocatechol | Monooxygenation | asm.org |
| Hydroxyquinol 1,2-dioxygenase (NpcC) | Rhodococcus opacus SAO101 | Hydroxyquinol | Ring cleavage | asm.org |
Structure-Biological Activity Relationship Studies in Model Systems
The biological activity of this compound is fundamentally determined by its chemical architecture. The specific arrangement of the hydroxyl, nitro, and iodo groups on the benzene (B151609) ring dictates the molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These properties, in turn, govern its interactions with biological macromolecules like enzymes and receptors. Structure-activity relationship (SAR) studies, often conducted on analogous compounds, are crucial for understanding how modifications to this structure influence its biological effects.
Systematic research on related halogenated nitrophenols has provided significant insights into the role of substituent positioning. Studies on the selective toxicity of these compounds against sea lamprey (Petromyzon marinus) larvae have been particularly informative. Research has shown that phenols with a nitro group at the 4-position and a halogen or trifluoromethyl group at the 3-position (isomeric to this compound) are potent and selective toxicants glfc.org. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) has been widely used as a lampricide in the Great Lakes since its discovery in 1958 glfc.orgwikipedia.org. This demonstrates that the meta-positioning of a halogen substituent relative to the nitro group can be a critical determinant for specific biological activities glfc.org.
The biological activity of these halo-nitrophenols is highly dependent on the nature of the halogen substituent. Studies comparing different 3-substituted-4-nitrophenols found that the trifluoromethyl group was more effective than halogen atoms. Among the halogens, bromine and chlorine conferred greater activity than fluorine glfc.org. While these specific studies did not extensively feature iodine-substituted variants, the data clearly establish a hierarchical relationship between the substituent and biological potency glfc.org.
The functional groups of this compound each contribute distinct properties that modulate its activity:
Nitro Group : As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic density of the aromatic ring. This increases the acidity (lowers the pKa) of the phenolic hydroxyl group, which can affect the molecule's ionization state at physiological pH and its ability to permeate biological membranes nih.gov. Furthermore, the nitro group can serve as a site for metabolic transformation. In the related compound 4-iodo-3-nitrobenzamide, for example, the reduction of the nitro group to a reactive nitroso intermediate is essential for its selective tumoricidal activity, a process that leads to the inactivation of poly(ADP-ribose) polymerase nih.gov.
Iodo Group : The iodine atom imparts significant steric bulk and high lipophilicity. These characteristics can enhance binding to hydrophobic pockets within enzyme active sites or receptors. In immunological studies involving the hapten (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid, the iodine atom was found to be crucial for enhancing its immunogenicity and enabling strong antibody recognition .
The following table, adapted from studies on 4-nitrophenol derivatives, illustrates the structure-activity relationship concerning the substituent at the meta-position (position 3) on biological toxicity in a model organism.
Data sourced from studies on mononitrophenols containing halogens, illustrating the impact of the substituent at the 3-position on the biological activity of 4-nitrophenol analogues. glfc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-iodo-3-nitrophenol in laboratory settings?
- Methodological Answer : Synthesis typically involves iodination of 3-nitrophenol using iodine monochloride (ICl) or potassium iodide (KI) under acidic conditions. The reaction can be monitored via thin-layer chromatography (TLC) to track the substitution pattern. Purification is achieved through recrystallization in ethanol/water mixtures, with purity confirmed by melting point analysis (mp ~178°C, as noted for structurally similar compounds) and HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (aromatic protons and carbons adjacent to nitro and iodo groups).
- FT-IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~680 cm (C–I stretch).
- Mass Spectrometry : Molecular ion peak at m/z 265 (exact mass varies slightly with isotopic distribution of iodine) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid contact with strong bases (e.g., NaOH) and oxidizers (e.g., peroxides), as nitro compounds can react exothermically. Use fume hoods for weighing and synthesis, and wear nitrile gloves and goggles. Emergency procedures should align with OSHA 1910.1020 guidelines for hazardous substance exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Cross-validate using multiple techniques:
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. ortho iodination).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for intermediates.
- Comparative Analysis : Benchmark against PubChem data for structurally related compounds like 2,6-diiodo-4-nitrophenol (InChI Key: UVGTXNPVQOQFQW) .
Q. What toxicokinetic studies are needed to address data gaps for this compound?
- Methodological Answer : Conduct in vivo studies to assess absorption, distribution, and metabolism. Key steps:
- Inhalation/Dermal Exposure Models : Use rodent studies to quantify bioavailability.
- Metabolite Profiling : LC-MS/MS to identify metabolites (e.g., deiodinated or reduced nitro products).
- Placental Transfer Assays : Evaluate potential fetal exposure risks, as fetal hemoglobin may be susceptible to nitroaromatic compounds .
Q. How can computational methods optimize reaction conditions for iodinating nitrophenols?
- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways. Parameters to optimize:
- Electrophilic Aromatic Substitution : Calculate activation energies for iodination at the 4-position vs. competing sites.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance iodine electrophilicity.
- Catalyst Screening : Use molecular docking to identify catalysts that reduce byproduct formation .
Q. What strategies mitigate data reproducibility challenges in nitrophenol research?
- Methodological Answer : Adopt open-science practices:
- Data Sharing : Deposit spectral and crystallographic data in repositories like PubChem or Zenodo.
- Standardized Protocols : Reference the European Open Science Cloud (EOSC) for harmonizing experimental workflows.
- Collaborative Validation : Cross-laboratory replication studies to confirm synthetic yields and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
